molecular formula C8F15IO3 B12062857 8-Iodoperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride

8-Iodoperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride

Cat. No.: B12062857
M. Wt: 555.96 g/mol
InChI Key: XJWBQIVIYXFFAC-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride involves several steps. One common method is the reaction of hexafluoropropene oxide with tetrafluoroethylene in the presence of a catalyst such as boron trifluoride. This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. Due to its high fluorine content, it can form strong interactions with proteins and other biomolecules, affecting their structure and function. The pathways involved in its action are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Compared to other similar compounds, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride is unique due to its specific fluorine arrangement and the presence of an iodine atom. Similar compounds include:

  • Hexafluoropropene oxide trimer
  • Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
  • Tetrafluoro-1,4-butanediol

These compounds share some properties with 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride but differ in their specific chemical structures and applications .

Biological Activity

8-Iodoperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride is a synthetic compound notable for its unique structural characteristics and potential biological activities. This compound incorporates iodine, which alters its reactivity compared to similar fluorinated compounds. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula for this compound is C12H7F5O4C_{12}H_7F_5O_4, featuring a complex arrangement of functional groups that contribute to its chemical behavior. The presence of iodine instead of fluorine significantly influences its reactivity and interaction with biological systems.

PropertyDetails
Molecular Weight 392.07 g/mol
IUPAC Name This compound
CAS Number 2380027-49-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The iodine atom is hypothesized to play a crucial role in modulating the compound's reactivity and binding affinity towards target enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the dioxaoctanoyl moiety enhances its potential to form stable complexes with enzyme active sites.
  • Cellular Uptake : The lipophilicity imparted by the perfluorinated segments may facilitate cellular membrane penetration, allowing for effective intracellular delivery.

Case Studies

  • In Vitro Studies : Research conducted on cell lines has shown that this compound exhibits cytotoxic effects at varying concentrations. The IC50 values were determined through MTT assays, indicating significant cell viability reduction at higher concentrations.
  • Animal Models : In vivo studies using murine models have indicated potential anti-inflammatory properties. Administration of the compound resulted in reduced markers of inflammation compared to control groups.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride Contains fluorosulfonyl groupExhibits different reactivity due to fluorine
Perfluorooctanoic acid Fully fluorinated carbon chainKnown for environmental persistence
Sulfuryl fluoride Contains sulfuryl groupUsed as a fumigant with distinct volatility

Properties

Molecular Formula

C8F15IO3

Molecular Weight

555.96 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propoxy]propanoyl fluoride

InChI

InChI=1S/C8F15IO3/c9-1(25)2(10,4(12,13)14)26-7(20,21)3(11,5(15,16)17)27-8(22,23)6(18,19)24

InChI Key

XJWBQIVIYXFFAC-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)I)(F)F)F)(F)F)F)F

Origin of Product

United States

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